4-Chloro-3-nitroaniline
Overview
Description
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds like 4-chloro-3-nitroaniline often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of this compound involves several enzymatic reactions. The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group, producing 4-Amino-3-chlorophenol . This is followed by further transformations involving other enzymes .
Biochemical Pathways
The biochemical pathways involved in the degradation of this compound have been studied in certain bacteria. For instance, Rhodococcus sp. strain MB-P1 transforms the nitro group in 2-chloro-4-nitroaniline to the amino group, followed by a dechlorination process .
Pharmacokinetics
Nitroaromatic compounds are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Nitroaromatic compounds can cause cellular damage and are often toxic, mutagenic, and potentially carcinogenic .
Biochemical Analysis
Biochemical Properties
For instance, the first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group and production of 4-amino-3-chlorophenol .
Molecular Mechanism
The molecular mechanism of 4-Chloro-3-nitroaniline involves several steps. The compound undergoes a series of reactions, including nitration and conversion from the nitro group to an amine
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be thermally stable up to 115 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitroaniline can be synthesized through the nitration of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is typically carried out at a controlled temperature to prevent over-nitration .
Industrial Production Methods: In industrial settings, this compound is produced by chlorinating nitroanilines in hydrochloric acid. This method involves the simultaneous addition of nitroanilines and a chlorinating agent to hydrochloric acid, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines and thiols can replace the chlorine atom under appropriate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound
Major Products:
Reduction: 4-Chloro-3-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Products vary based on the oxidizing agent and reaction conditions
Scientific Research Applications
4-Chloro-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: The compound is used in studies involving the metabolism and toxicity of nitroanilines.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
4-Chloroaniline: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroaniline: Similar but lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4-nitroaniline: Another isomer with different reactivity and applications .
Uniqueness: 4-Chloro-3-nitroaniline is unique due to the presence of both chlorine and nitro groups on the benzene ring, which allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHWGVAOVDVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052319 | |
Record name | 4-Chloro-3-nitroaniline | |
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Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to tan solid; [Hawley] Yellow powder; [MSDSonline] | |
Record name | 4-Chloro-3-nitroaniline | |
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Solubility |
Soluble in ether, chloroform; very soluble in ethanol; slightly soluble in ligroin, Partially sol in hot water | |
Record name | 4-CHLORO-3-NITROANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5439 | |
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Vapor Pressure |
0.000485 [mmHg] | |
Record name | 4-Chloro-3-nitroaniline | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Yellow to tan powder, Yellow needles or prisms from water; needles from petroleum ether | |
CAS No. |
635-22-3 | |
Record name | 4-Chloro-3-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-22-3 | |
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Record name | 4-Chloro-3-nitroaniline | |
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Record name | 4-Chloro-3-nitroaniline | |
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Record name | Benzenamine, 4-chloro-3-nitro- | |
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Record name | 4-Chloro-3-nitroaniline | |
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Record name | 4-chloro-3-nitroaniline | |
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Record name | 4-CHLORO-3-NITROANILINE | |
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Record name | 4-CHLORO-3-NITROANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5439 | |
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Melting Point |
103 °C | |
Record name | 4-CHLORO-3-NITROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5439 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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